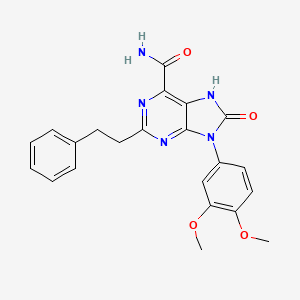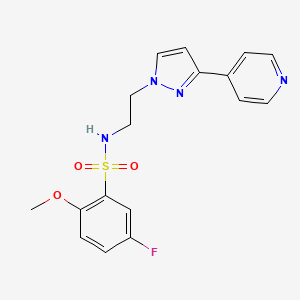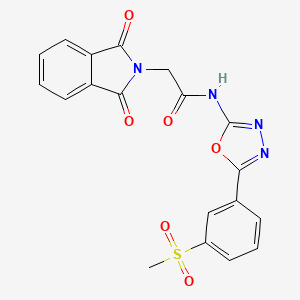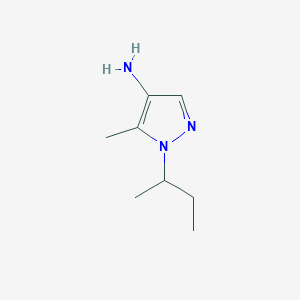
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine” contains a butan-2-yl group, a methyl group, and a pyrazol group with an amine at the 4th position . The butan-2-yl group is a four-carbon alkyl radical derived from butane . The pyrazol group is a heterocyclic compound with a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the butan-2-yl group, the methyl group, and the pyrazol group with an amine at the 4th position. The exact 3D structure would depend on the specific stereochemistry at the chiral centers, if any .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine and its derivatives demonstrate a range of reactivities and synthetic potentials. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, highlighting the versatility in the synthesis of compounds with various biological activities (Mironovich & Shcherbinin, 2014). Similarly, Titi et al. (2020) synthesized and characterized pyrazole derivatives, elucidating their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Cytotoxic Properties
Explorations into the cytotoxic properties of pyrazole derivatives have been conducted. Kodadi et al. (2007) reported on the synthesis of new tridentate bipyrazolic compounds and their pronounced cytotoxic activity against tumor cell lines (Kodadi et al., 2007).
Insecticidal and Antibacterial Potential
Pyrazole derivatives have shown potential in insecticidal and antibacterial applications. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated their effectiveness against insects and selected microorganisms (Deohate & Palaspagar, 2020).
Corrosion Inhibition
Research by Wang et al. (2006) on bipyrazolic-type organic compounds suggests their use as effective corrosion inhibitors, highlighting the diverse applications of these compounds beyond the biological spectrum (Wang et al., 2006).
Green Chemistry Applications
In green chemistry, the use of pyrazole derivatives has been explored for environmentally friendly reactions. Mahato et al. (2017) utilized a pyrazole derivative in a Brønsted acidic ionic liquid-catalyzed tandem reaction, emphasizing the role of these compounds in sustainable chemical processes (Mahato et al., 2017).
Catalysis
Pyrazole derivatives have been employed as catalysts in various chemical reactions. Matiwane et al. (2020) demonstrated the use of pyrazolylethyl-amine zinc(II) carboxylate complexes in the copolymerization of CO2 and cyclohexene oxide, showcasing their catalytic potential (Matiwane et al., 2020).
Eigenschaften
IUPAC Name |
1-butan-2-yl-5-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDZQKDWWDXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

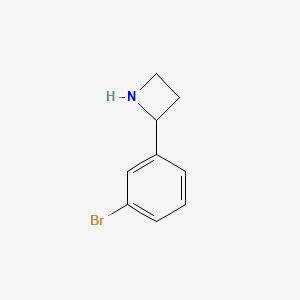
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
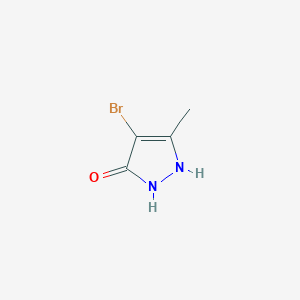
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
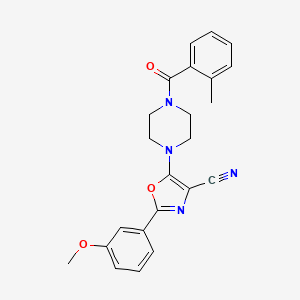
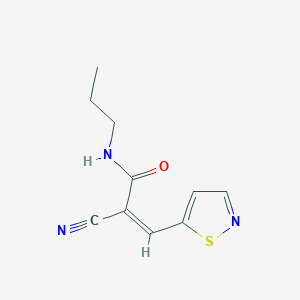
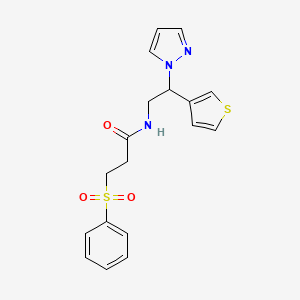
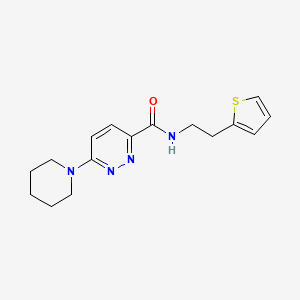
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)
